molecular formula C13H11ClO B072434 2-benzyl-3-chlorophenol CAS No. 1322-48-1

2-benzyl-3-chlorophenol

Cat. No.: B072434
CAS No.: 1322-48-1
M. Wt: 218.68 g/mol
InChI Key: LPGXETZQYQWXOF-UHFFFAOYSA-N
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Description

2-Benzyl-3-chlorophenol is a synthetically modified phenolic compound of significant interest in chemical and biological research. Its primary research applications stem from its potential as a potent antimicrobial and antifungal agent. The molecular structure, featuring a chlorinated phenol core with a benzyl substituent, is designed to enhance membrane permeability and disrupt microbial cellular integrity, leading to biocidal activity. Researchers utilize this compound to study structure-activity relationships (SAR) in phenolic derivatives, investigate mechanisms of action against drug-resistant bacterial and fungal strains, and develop novel disinfectant or preservative formulations. Furthermore, this compound serves as a valuable synthetic intermediate in organic chemistry. The reactive phenol and chloro groups, along with the benzyl moiety, make it a versatile building block for synthesizing more complex chemical entities, such as ligands for catalyst development or precursors for polymer chemistry. This compound is intended for laboratory research purposes only, providing a critical tool for advancing studies in medicinal chemistry, microbiology, and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1322-48-1

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

2-benzyl-3-chlorophenol

InChI

InChI=1S/C13H11ClO/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-8,15H,9H2

InChI Key

LPGXETZQYQWXOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O

Synonyms

Phenol, chloro(phenylmethyl)-

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Benzyl 3 Chlorophenol

Catalytic Benzylation Approaches for Regioselective Synthesis

Catalytic benzylation offers a promising green alternative to conventional methods, often providing high selectivity and catalyst reusability. Zeolites, with their well-defined microporous structures, have emerged as particularly effective catalysts for directing the benzylation of chlorophenol precursors to the desired ortho position.

Zeolite-Catalyzed Benzylation of Chlorophenol Precursors

The use of zeolites as catalysts in the benzylation of chlorophenols has been shown to favor the formation of the ortho-benzylated product, 2-benzyl-3-chlorophenol, by minimizing the formation of para-substituted and di-benzylated byproducts. google.com

Faujasite-type zeolites, such as NaY and HY, have been extensively studied for the benzylation of phenols. google.comgoogle.com These zeolites possess a three-dimensional pore structure with large supercages (approximately 12 Å in diameter) and pore openings of about 7.4 Å, which play a crucial role in shape selectivity. wikipedia.orgoup.com The acidic properties of these zeolites, particularly the proton-exchanged form (HY), are critical for activating the benzylating agent. mdpi.com The catalytic activity is influenced by the silica-to-alumina ratio (SAR), with intermediate SAR values often exhibiting the highest activity. mdpi.com For instance, in related phenol (B47542) benzoylation reactions, H-beta zeolites showed superior performance compared to H-Y zeolites. mdpi.com

Table 1: Catalytic Performance of Faujasite-Type Zeolites in Benzylation of Chlorophenol

Zeolite TypeSi/Al RatioPore Diameter (Å)Key FeaturesReference
NaY 2-37.4Sodium form, acts as a solid base. google.comwikipedia.org
HY >37.4Protonated form, provides Brønsted acid sites. google.comwikipedia.orgmdpi.com
USY High7.4Ultrastable Y, enhanced thermal and hydrothermal stability. wikipedia.org

This table is generated based on typical properties of Faujasite zeolites and their general application in acid-catalyzed reactions.

Various benzylating agents can be employed in the zeolite-catalyzed synthesis of this compound, including benzyl (B1604629) chloride, benzyl alcohol, and dibenzyl ether. google.com The choice of benzylating agent can influence the reaction rate and selectivity. dtu.dk Benzyl alcohol and dibenzyl ether are often preferred as they are considered more environmentally benign than benzyl chloride. google.com In some cases, the reactivity of the benzylating agent follows the order: dibenzyl ether > benzyl alcohol > benzyl chloride > benzyl bromide, which can be rationalized by the size of the leaving group. dtu.dk

The microporous structure of zeolites is a key determinant of regioselectivity in the benzylation of chlorophenols. iitm.ac.in The confined environment within the zeolite pores favors the formation of the less bulky ortho-substituted product over the para-isomer. google.com This "shape selectivity" arises from the spatial constraints imposed by the zeolite framework, which preferentially accommodates the transition state leading to ortho-benzylation. iitm.ac.inresearchgate.net Zeolites with one-dimensional pores, such as mordenite, can exhibit even higher selectivity compared to those with three-dimensional pore systems like faujasites. iitm.ac.in

To maximize the yield and selectivity of this compound, several reaction parameters must be optimized.

Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 150°C to 200°C. google.com

Molar Ratio: The molar ratio of the chlorophenol precursor to the benzylating agent is a critical factor. A higher excess of the phenol reactant generally favors mono-alkylation and improves selectivity towards the desired product. google.com Ratios can range from 10:1 to 1:1 (phenol:benzylating agent). google.com

Catalyst Loading: The amount of zeolite catalyst used typically ranges from 5 to 20 wt% relative to the phenol. google.com

Table 2: Optimization of Reaction Parameters for Zeolite-Catalyzed Benzylation

ParameterTypical RangeEffect on ReactionReference
Temperature 150 - 200 °CHigher temperatures increase reaction rate but may lead to byproducts. google.com
Molar Ratio (Phenol:Benzylating Agent) 10:1 to 1:1High phenol excess favors mono-alkylation and ortho-selectivity. google.com
Catalyst Loading 5 - 20 wt%Higher loading increases conversion up to a certain point. google.com

This table provides a general overview of parameter optimization based on available literature for similar reactions.

Friedel-Crafts Alkylation Protocols for this compound Formation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds and can be used to synthesize this compound. This reaction involves the electrophilic aromatic substitution of 3-chlorophenol (B135607) with a benzylating agent, typically benzyl chloride, in the presence of a Lewis acid catalyst. mt.com

Common Lewis acid catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). mt.com The reaction mechanism involves the formation of a benzyl carbocation or a polarized complex with the Lewis acid, which then attacks the electron-rich aromatic ring of 3-chlorophenol. mt.com While effective, this method often suffers from drawbacks such as the use of stoichiometric amounts of corrosive and environmentally hazardous catalysts, and potential issues with regioselectivity, leading to a mixture of ortho and para isomers, as well as polyalkylation products. organic-chemistry.org

Application of Lewis Acid Catalysis (e.g., AlCl₃)

A common method for synthesizing this compound involves the Friedel-Crafts alkylation of 3-chlorophenol with a benzylating agent like benzyl chloride, benzyl alcohol, or dibenzyl ether. This reaction is frequently catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). semanticscholar.org The Lewis acid plays a crucial role in activating the benzylating agent, facilitating the electrophilic attack on the electron-rich phenol ring.

In a typical procedure, 3-chlorophenol and aluminum chloride are mixed, followed by the addition of the benzylating agent. semanticscholar.org The reaction mechanism involves the formation of a carbocation intermediate from the benzylating agent, which then attacks the aromatic ring. The ortho-position relative to the hydroxyl group is favored due to the directing effect of the hydroxyl group, leading to the formation of this compound.

Alternative catalysts, such as iron(III) chloride (FeCl₃), have also been explored in related aromatic alkylations. rsc.orgsemanticscholar.org In some instances, a synergistic effect between a Brønsted acid (like HCl) and a Lewis acid (like FeCl₃) has been observed to promote site-selective alkylation. rsc.orgsemanticscholar.org Zeolites have also been employed as catalysts, offering potential advantages like reusability and reduced corrosion.

Impact of Reaction Temperature and Solvent Systems on Yield and Selectivity

The yield and selectivity of the benzylation of 3-chlorophenol are significantly influenced by reaction parameters such as temperature and the solvent system. Optimization of these conditions is critical for maximizing the formation of the desired this compound isomer and minimizing byproducts.

Reaction Temperature: The temperature for the Friedel-Crafts alkylation is typically controlled within a specific range, for instance, between 80–120°C. In zeolite-catalyzed reactions, temperatures can be higher, in the range of 150–200°C. The choice of temperature can affect the reaction rate and the regioselectivity, influencing the ratio of ortho to para substituted products.

Solvent Systems: The choice of solvent is also critical. Common solvents used for this reaction include dichloromethane (B109758) or toluene. The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction outcome. In some cases, solvent-free conditions have been utilized, particularly in conjunction with catalysts like AlCl₃, which can lead to excellent yields and reduced reaction times. semanticscholar.org

The following table summarizes the impact of different catalysts and conditions on the benzylation of chlorophenols, extrapolated from analogous syntheses.

Catalyst SystemTemperature (°C)SolventYield (%)Reference
AlCl₃80–120Dichloromethane or Toluene65–90
Zeolite150–200Not specified85–95
Perchloric Acid130Not specified91.6 researchgate.netbanglajol.info

Novel Synthetic Routes and Derivatization Strategies for this compound Analogues

Research extends beyond the synthesis of this compound to include the development of novel synthetic routes and strategies for creating its analogues. These efforts aim to produce a variety of structurally related compounds for further investigation.

Statistical Experimental Design for Reaction Optimization

To efficiently optimize the synthesis of benzylated chlorophenols, statistical experimental design methods, such as the Yates pattern, have been employed. researchgate.netbanglajol.inforesearchgate.net This approach allows for the systematic investigation of multiple reaction variables simultaneously to identify the optimal conditions for achieving the highest yield.

In a study on the benzylation of p-chlorophenol with benzyl alcohol using perchloric acid as a catalyst, a 2³ Yates pattern experimental design was used. researchgate.netbanglajol.info The variables investigated were temperature, the molar ratio of reactants, and the amount of catalyst. The critical response measured was the yield of 2-benzyl-4-chlorophenol (B1669242). This statistical approach revealed that the main effects of temperature, molar ratio, and catalyst amount, as well as their interactions, were statistically significant. researchgate.netbanglajol.info The study achieved a maximum experimental yield of 91.6% under optimized conditions. researchgate.netbanglajol.info

Elucidation of Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by the functional groups present: the hydroxyl group, the aromatic ring, and the chlorine atom. This section focuses on the reactions involving the chlorine atom.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom attached to the benzene (B151609) ring of this compound can undergo nucleophilic substitution reactions, although aryl halides are generally less reactive towards nucleophiles than alkyl halides. libretexts.org The reactivity can be influenced by the presence of activating groups on the aromatic ring.

Reactivity with Diverse Nucleophiles (e.g., Hydroxide (B78521) Ions, Amines, Thiols)

The chlorine atom in this compound can be replaced by various nucleophiles, such as hydroxide ions, amines, and thiols, to form the corresponding substituted products. These reactions typically proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Hydroxide Ions: Reaction with hydroxide ions can lead to the formation of a dihydroxy-benzyl compound. The conditions for such reactions often require high temperatures. libretexts.org

Amines: Amines can act as nucleophiles to displace the chloride, resulting in the formation of amino-substituted benzylphenols. The reactivity of the amine will depend on its nucleophilicity. cas.cn

Thiols: Thiols, particularly in their anionic thiolate form, are potent nucleophiles and can react with aryl halides to form thioethers. cas.cnnih.gov The rate of these reactions is dependent on the pKa of the thiol. nih.gov

The reactivity of aryl halides in nucleophilic substitution is generally low unless there are strong electron-withdrawing groups at the ortho or para positions to the leaving group. libretexts.org The hydroxyl group on this compound is an activating group, which may not significantly facilitate nucleophilic substitution of the chlorine atom under standard conditions.

Kinetic and Mechanistic Studies of Substitution Pathways

The substitution pathways of this compound are of significant interest for understanding its reactivity and potential for further functionalization. The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions due to the deactivating effect of the chlorine and the presence of the benzyl group.

Kinetic studies would be essential to elucidate the mechanism of these substitution reactions. A hypothetical study might investigate the reaction of this compound with a nucleophile, such as sodium methoxide, at various temperatures. The rate of the reaction could be monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The reaction would likely follow a second-order rate law, with the rate dependent on the concentrations of both this compound and the nucleophile. The rate constant (k) could be determined at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation.

Table 1: Hypothetical Kinetic Data for the Substitution of this compound with Sodium Methoxide

Temperature (K)Rate Constant (k, M⁻¹s⁻¹)
3731.5 x 10⁻⁵
3833.2 x 10⁻⁵
3936.8 x 10⁻⁵
4031.4 x 10⁻⁴

The mechanism of substitution could proceed through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the aromatic ring. The stability of this intermediate would be influenced by the electronic effects of the benzyl and chloro substituents.

Oxidation Pathways of this compound

The benzylic methylene (B1212753) group in this compound is susceptible to oxidation, which can lead to the formation of valuable aldehyde and carboxylic acid derivatives. Controlled oxidation is crucial to selectively obtain the desired product. The oxidation of the benzylic position can be achieved using various oxidizing agents. Partial oxidation would yield 2-(3-chloro-2-hydroxybenzoyl)benzaldehyde, while complete oxidation would result in 2-(3-chloro-2-hydroxybenzoyl)benzoic acid.

The progress of the oxidation can be monitored by spectroscopic methods such as infrared (IR) spectroscopy, observing the appearance of the characteristic carbonyl stretching frequencies for the aldehyde or carboxylic acid.

The choice of oxidizing agent and reaction conditions plays a critical role in the outcome of the oxidation of this compound. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing the benzyl group.

Potassium Permanganate (KMnO₄): This strong oxidant can oxidize the benzyl group to a carboxylic acid. The reaction is typically carried out in an alkaline or acidic medium.

Chromium Trioxide (CrO₃): Often used in acetic acid or with pyridine (B92270) (Collins reagent), CrO₃ can be used for the oxidation of benzyl groups. The selectivity towards the aldehyde or carboxylic acid can be influenced by the reaction conditions.

Environmental conditions such as temperature, pH, and solvent can significantly affect the reaction rate and selectivity. For instance, performing the oxidation at a lower temperature might favor the formation of the aldehyde, while higher temperatures could promote the formation of the carboxylic acid.

Table 2: Hypothetical Evaluation of Oxidizing Agents for the Oxidation of this compound

Oxidizing AgentConditionsMajor ProductYield (%)
KMnO₄1 M NaOH, 80°C2-(3-chloro-2-hydroxybenzoyl)benzoic acid75
CrO₃/PyridineCH₂Cl₂, 25°C2-(3-chloro-2-hydroxybenzoyl)benzaldehyde60
PCCCH₂Cl₂, 25°C2-(3-chloro-2-hydroxybenzoyl)benzaldehyde85

Reduction Transformations of this compound

The

Investigations into Benzylic Position Reactivity and Resonance Stabilization Effects

The chemical behavior of this compound is significantly influenced by the reactivity of its benzylic position—the carbon atom connecting the phenyl group to the substituted phenol ring. This position is notably reactive due to the ability of the adjacent aromatic ring to stabilize reaction intermediates. libretexts.org Reactive species such as carbocations, radicals, or carbanions at the benzylic site can be conjugated with the benzene pi system, leading to enhanced stability through resonance. libretexts.org

The heightened reactivity of the benzylic position facilitates a variety of chemical transformations. This reactivity stems from the resonance stabilization of any intermediate formed at the benzylic carbon. chemistrysteps.com For instance, unimolecular reactions like S(_N)1 and E1 are favored at the benzylic position because the resulting benzylic carbocation is stabilized by the delocalization of the positive charge into the aromatic ring. chemistrysteps.comorgchemboulder.com The empty p-orbital of the sp-hybridized carbocation aligns with the p-orbitals of the aromatic system, distributing the charge and lowering the energy of the intermediate. chemistrysteps.com

In the specific case of this compound, the substituents on the phenolic ring—the hydroxyl (-OH) and chlorine (-Cl) groups—further modulate this reactivity. The hydroxyl group at the ortho position is a strong electron-donating group, which can further stabilize a benzylic carbocation through its resonance effect. khanacademy.org Conversely, the chlorine atom at the meta position acts as a deactivating group through its inductive electron-withdrawing effect.

Investigations into the reactivity of the benzylic position typically involve reactions such as oxidation and halogenation. Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) can oxidize a benzylic carbon that has at least one hydrogen atom. chemistrysteps.commasterorganicchemistry.com This reaction usually proceeds to form a carboxylic acid, often cleaving the rest of the alkyl chain. orgchemboulder.com

Radical halogenation, particularly bromination using N-Bromosuccinimide (NBS) in the presence of light or peroxides, is a selective method for introducing a halogen at the benzylic position. libretexts.orgorgchemboulder.com This reaction proceeds through a resonance-stabilized benzylic radical intermediate, which is more stable than other potential radical intermediates, thus ensuring high selectivity for the benzylic C-H bond. libretexts.orgmasterorganicchemistry.com

The table below summarizes key reactions investigated at the benzylic position, the types of intermediates formed, and the expected products in the context of a substituted benzyl compound like this compound.

Table 1: Reactivity at the Benzylic Position of this compound

Reaction TypeReagent(s)IntermediateExpected Product
S(_N)1 SubstitutionProtic Solvent (e.g., H₂O, ROH)Benzylic Carbocation1-(3-chloro-2-hydroxyphenyl)-1-phenylethanol (or corresponding ether)
Radical HalogenationN-Bromosuccinimide (NBS), Light/PeroxideBenzylic Radical2-(bromo(phenyl)methyl)-3-chlorophenol
OxidationPotassium Permanganate (KMnO₄), Heat-2-carboxy-3-chlorophenol and Benzoic acid

The stability of the benzylic intermediates is paramount to understanding these reactions. The resonance structures below illustrate the delocalization of a positive charge in a generic benzyl cation. In this compound, the electron-donating hydroxyl group would provide additional stabilization to these forms.

Resonance Stabilization of a Benzylic Carbocation:

The positive charge is delocalized from the benzylic carbon to the ortho and para positions of the attached phenyl ring. This distribution of charge over multiple atoms results in a more stable, lower-energy intermediate compared to a non-benzylic carbocation. chemistrysteps.com The presence of multiple resonance contributors is a key factor in the enhanced reactivity of the benzylic position in substitution and elimination reactions. libretexts.org

Similarly, a benzylic radical is stabilized by delocalizing the unpaired electron into the aromatic ring, lowering the activation energy for its formation and making radical reactions at this site favorable. libretexts.org

Advanced Computational and Theoretical Chemistry Studies on 2 Benzyl 3 Chlorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-benzyl-3-chlorophenol. These methods allow for the precise determination of the molecule's electronic structure, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electron Density Mapping

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Computational Parameter Description Typical Method/Basis Set
Geometry OptimizationDetermination of the lowest energy conformation of the molecule.DFT/B3LYP/6-311+G(d,p)
Electron Density MappingVisualization of the electron distribution to identify electron-rich and electron-poor regions.Calculated from the optimized wave function.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack.Calculated from the optimized wave function.

Identification of Electrophilic and Nucleophilic Sites for Reaction Prediction

The electron density map and the molecular electrostatic potential (MEP) are instrumental in identifying the electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) sites within this compound.

Nucleophilic Sites: The oxygen atom of the hydroxyl group, with its lone pairs of electrons, is a primary nucleophilic site. The π-electron systems of the two aromatic rings also confer nucleophilic character to the molecule, making them susceptible to attack by electrophiles. The reactivity of the phenol (B47542) ring is significantly activated by the hydroxyl group, directing electrophilic substitution primarily to the ortho and para positions.

Electrophilic Sites: The hydrogen atom of the hydroxyl group is acidic and thus an electrophilic site. The carbon atoms attached to the electronegative chlorine and oxygen atoms also exhibit some electrophilic character due to the inductive effect.

Understanding these sites is crucial for predicting the outcome of various chemical reactions. For example, in an electrophilic aromatic substitution, the incoming electrophile will preferentially attack the electron-rich positions on the phenolic ring. Conversely, a strong base can deprotonate the hydroxyl group, enhancing the nucleophilicity of the resulting phenoxide ion.

Molecular Dynamics (MD) Simulations for Reaction Pathway Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly useful for studying reaction pathways and the influence of the surrounding environment.

Modeling Solvent Effects on Reaction Intermediates and Transition States

Chemical reactions are significantly influenced by the solvent in which they occur. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent stabilizes or destabilizes reaction intermediates and transition states. For instance, a polar protic solvent like water can form hydrogen bonds with the hydroxyl group,

Structure-Reactivity Relationship (SRR) Studies for this compound and its Analogs

Comparative Analysis of Substituted Phenols for Predictive Reactivity Modeling

Predictive reactivity modeling for compounds like this compound often relies on comparative studies with structurally similar substituted phenols. By analyzing trends across a series of related molecules, it is possible to develop models that can forecast the reactivity of a specific compound. These models often leverage quantum chemical calculations to determine electronic and structural properties that govern reactivity.

Research in this area has demonstrated that the substitution pattern on the phenol ring significantly influences its chemical behavior. For instance, the position of chlorine atoms and other substituents affects properties such as the O-H bond strength and the electron density distribution around the aromatic ring. jmaterenvironsci.comnih.gov Intramolecular hydrogen bonding, particularly in ortho-substituted phenols, plays a decisive role in determining the reactivity of the O-H bond. jmaterenvironsci.comnih.gov

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate key reactivity descriptors. These descriptors, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. For example, a study on the chlorination of steroidal enones, which share some structural motifs with substituted phenols, utilized computational chemistry to screen for reactive sites and predict transformation products. acs.org This approach can be extended to this compound to predict its likely reaction pathways in various chemical environments.

A comparative analysis would involve calculating these descriptors for a series of phenols with varying substituents and correlating them with experimentally observed reaction rates or product distributions. This allows for the development of predictive models that can estimate the reactivity of this compound, even in the absence of extensive experimental data for this specific compound.

Table 1: Calculated Electronic Properties of Substituted Phenols for Reactivity Analysis

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Phenol-5.980.896.87
2-Chlorophenol (B165306)-6.150.656.80
3-Chlorophenol (B135607)-6.210.606.81
4-Chlorophenol-6.120.686.80
2-Benzylphenol-5.890.956.84

Note: The data in this table is illustrative and based on typical values found in computational studies of substituted phenols. Actual values for this compound would require specific DFT calculations.

Quantitative Structure-Activity Relationships for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict non-biological properties such as toxicity, environmental fate, and chemical reactivity. rsc.orgumn.edu For this compound, QSAR models can be developed to predict properties like its adsorption to soil, its potential as a precursor for dioxin formation, or its rate of degradation under specific conditions.

The development of a QSAR model involves selecting a set of molecular descriptors that quantify various aspects of the chemical structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). scholarsresearchlibrary.com Statistical methods such as multiple linear regression or more advanced machine learning algorithms are then used to build a model that links these descriptors to the property of interest. rsc.org

For substituted phenols, hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (log P), and electronic parameters like the Hammett constant (σ) or pKa, are frequently used descriptors in QSAR studies. jst.go.jpaskfilo.com For instance, the toxicity of a range of substituted phenols to various organisms has been successfully modeled using such descriptors. jst.go.jp These models often reveal that both the hydrophobicity and the electronic nature of the substituents play a crucial role in determining the compound's activity. jst.go.jp

In the context of this compound, a QSAR model could be developed by compiling data on a series of substituted phenols and calculating a range of molecular descriptors. The resulting model could then be used to predict the non-biological properties of this compound.

Table 2: Example of Descriptors Used in QSAR Models for Substituted Phenols

DescriptorDescriptionRelevance to Non-Biological Properties
log POctanol-water partition coefficientRepresents hydrophobicity, influencing environmental partitioning and membrane transport.
pKaAcid dissociation constantIndicates the degree of ionization at a given pH, affecting solubility and reactivity.
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (oxidation potential).
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (reduction potential).
Molecular WeightMass of the moleculeInfluences diffusion and transport properties.

Kinetic Modeling of Homogeneous Gas-Phase Reactions Involving Chlorophenol Precursors

The thermal decomposition and oxidation of chlorophenols in the gas phase are critical processes, particularly in the context of combustion and incineration, as they can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Kinetic modeling of these reactions is essential for understanding and controlling the formation of these pollutants.

Application of Canonical Variational Transition-State Theory (CVT)

Canonical Variational Transition-State Theory (CVT) is a powerful theoretical method used to calculate reaction rate constants. rsc.orgumn.eduumn.edu Unlike conventional transition-state theory, which assumes the transition state is located at the saddle point of the potential energy surface, CVT locates the transition state at the point along the reaction path that minimizes the rate constant, thus providing a more accurate description of the reaction dynamics. umn.eduumn.edu

In the study of chlorophenol reactions, CVT has been applied to investigate the kinetics of their reactions with radicals such as H and OH, which are important initial steps in the formation of PCDD/Fs. nih.gov These studies involve constructing a potential energy surface for the reaction using high-level quantum chemical methods. The rate constants are then calculated over a wide range of temperatures. nih.gov

For example, theoretical studies on the reactions of a complete series of 19 chlorophenol congeners with atomic H and OH radicals have been performed using CVT. nih.gov These studies have shown that the substitution pattern of the phenol has a significant effect on the reactivity of the O-H bond. nih.gov The presence of a chlorine atom at the ortho position, as in this compound, can influence the stability of the molecule and the transition state geometry, thereby affecting the reaction rate. nih.gov

Table 3: Illustrative CVT-Calculated Rate Constants for the Reaction of Chlorophenols with OH Radicals at 1000 K

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)
Phenol1.5 x 10⁻¹²
2-Chlorophenol8.7 x 10⁻¹³
3-Chlorophenol1.2 x 10⁻¹²
4-Chlorophenol1.4 x 10⁻¹²

Note: This data is illustrative and compiled from general findings in the literature on chlorophenol reactions. Specific values for this compound would require dedicated computational studies.

Assessment of Small Curvature Tunneling (SCT) Contributions to Reaction Rates

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. For reactions involving the transfer of light atoms, such as hydrogen, tunneling can make a significant contribution to the reaction rate, especially at lower temperatures. The Small Curvature Tunneling (SCT) method is a widely used approach to account for these tunneling effects in conjunction with CVT. nih.gov

The multidimensional nature of tunneling in molecules like phenol has been investigated, revealing that the tunneling probability is highly sensitive to low-frequency vibrational modes. nih.gov For a molecule like this compound, the presence of the bulky benzyl (B1604629) group could influence these vibrational modes and, consequently, the tunneling dynamics. Assessing the SCT contribution is therefore a critical step in accurately modeling the gas-phase kinetics of this compound.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Benzyl 3 Chlorophenol

Chromatographic Techniques for Separation and Trace Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a compound like 2-benzyl-3-chlorophenol, which may be present in intricate matrices, chromatographic separation is an essential prerequisite for accurate analysis.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas chromatography (GC) and liquid chromatography (LC) are principal techniques for the separation and analysis of phenolic compounds, including chlorophenols. inchem.org The development of robust GC and LC methods is critical for the reliable quantification of this compound.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile and thermally stable compounds. For chlorophenols, which can be less volatile, derivatization is often employed to enhance their volatility and improve chromatographic performance. nih.govresearchgate.netnih.gov A common derivatization technique is silylation, where the active hydrogen of the phenolic hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netnih.gov This process not only increases volatility but can also improve thermal stability and produce characteristic mass spectra for identification. nih.govresearchgate.net

Method development for GC analysis of this compound would involve optimizing several parameters:

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-polymethylsiloxane, is often used for the separation of phenolic compounds. mdpi.com

Temperature Programming: A carefully controlled temperature gradient is essential to ensure good separation of analytes with different boiling points.

Injector and Detector Temperatures: These must be high enough to ensure efficient volatilization and prevent condensation, without causing thermal degradation of the analyte.

Carrier Gas Flow Rate: The flow rate of the carrier gas, typically helium or hydrogen, affects the efficiency of the separation. mdpi.com

For instance, a study on the simultaneous analysis of various phenols developed a GC-MS method following derivatization, which allowed for the successful separation and quantification of these compounds. nih.gov

Liquid Chromatography (LC):

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. oup.comacs.org For this compound, reversed-phase HPLC is a common approach. researchgate.netresearchgate.net

Key aspects of LC method development include:

Stationary Phase: C18 columns are widely used for the separation of phenolic compounds due to their hydrophobic nature. oup.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. oup.commdpi.com The gradient or isocratic elution profile is optimized to achieve the best separation.

pH of the Mobile Phase: The pH can significantly influence the retention of phenolic compounds by affecting their ionization state.

Detector: A UV detector is commonly used for phenolic compounds as they absorb UV light. scirp.org The wavelength is selected to maximize the sensitivity for this compound.

A study on the determination of phenolic disinfectant agents, including a related compound 2-benzyl-4-chlorophenol (B1669242), utilized a Zorbax SB-C18 column with an acetonitrile and phosphate (B84403) buffer mobile phase for effective separation. oup.com

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Often required for chlorophenols to increase volatility (e.g., silylation). nih.govresearchgate.netGenerally not required, but can be used to enhance detection. scirp.org
Typical Column Capillary column with a non-polar or mid-polarity stationary phase. mdpi.comReversed-phase column (e.g., C18). oup.com
Mobile Phase Inert gas (e.g., helium, hydrogen). mdpi.comMixture of water/buffer and organic solvent (e.g., acetonitrile, methanol). oup.commdpi.com
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS). settek.comUV Detector, Mass Spectrometer (MS). scirp.org

Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org This technique offers several advantages, including fast analysis times and the ability to analyze a wide range of compounds, from non-polar to moderately polar, without derivatization. wikipedia.orgtaylorandfrancis.com

For the analysis of complex mixtures containing this compound, SFC can be particularly useful. The low viscosity and high diffusivity of supercritical fluids lead to higher chromatographic efficiency and faster separations compared to HPLC. diva-portal.org The properties of the supercritical fluid mobile phase can be easily tuned by changing the pressure and temperature, providing an additional level of selectivity. taylorandfrancis.com

The development of an SFC method would involve optimizing:

Stationary Phase: Packed columns similar to those used in HPLC are often employed. wikipedia.orgsouthampton.ac.uk

Mobile Phase: Supercritical CO2 is the primary mobile phase, often with the addition of a polar organic modifier (e.g., methanol) to elute more polar compounds. nih.gov

Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid and are critical for achieving optimal separation. diva-portal.org

Backpressure Regulator: This is a key component of an SFC system that maintains the mobile phase in its supercritical state throughout the column. wikipedia.org

Research has shown that SFC is a reliable technique for the analysis of lignin-derived phenols in complex environmental samples, demonstrating its potential for separating compounds structurally similar to this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is invaluable for the unambiguous identification of compounds like this compound and for elucidating the structures of its unknown metabolites and degradation products.

GC-MS and LC-MS for Identification of this compound and its Metabolites/Degradants

The coupling of chromatographic techniques with mass spectrometry (GC-MS and LC-MS) is a powerful tool for the definitive identification and quantification of organic compounds in complex mixtures. nih.govresearchgate.net

GC-MS:

In GC-MS, the separated components from the GC column are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, which can be compared to spectral libraries for identification. For this compound, GC-MS analysis would provide its retention time and a unique mass spectrum, confirming its presence. The analysis of its metabolites or degradants would involve identifying new peaks in the chromatogram and interpreting their mass spectra to propose potential structures. Derivatization, as mentioned earlier, can also be beneficial in GC-MS analysis of chlorophenols. nih.govresearchgate.net

LC-MS:

LC-MS is particularly useful for analyzing less volatile and thermally labile metabolites that are not amenable to GC-MS. researchgate.net The interface between the LC and the MS is crucial, with electrospray ionization (ESI) being a common technique for ionizing polar and ionic compounds. LC-MS/MS (tandem mass spectrometry) can provide even more structural information by fragmenting a specific parent ion and analyzing the resulting daughter ions. researchgate.net This is highly effective for identifying metabolites, as they often retain a core structure from the parent compound. Studies have shown the successful application of LC-MS/MS for determining chlorophenols in various matrices. researchgate.netresearchgate.net

TechniqueIonization MethodKey Advantage for this compound Analysis
GC-MS Electron Ionization (EI)Provides reproducible mass spectra that can be compared to established libraries for confident identification.
LC-MS Electrospray Ionization (ESI)Suitable for analyzing polar and non-volatile metabolites and degradation products without the need for derivatization. researchgate.net

MALDI-MS for High-Throughput Screening and Polymer Analysis

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and fragile molecules, including polymers and biomolecules. osti.govshimadzu.com In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. osti.gov

While not a primary tool for the direct analysis of a small molecule like this compound in simple solutions, MALDI-MS has significant potential in specific applications:

High-Throughput Screening (HTS): MALDI-MS is increasingly used in HTS for drug discovery and other applications due to its high speed and automation capabilities. americanpharmaceuticalreview.comresearchgate.net It could potentially be used to rapidly screen for the presence of this compound or its biotransformation products in a large number of samples.

Recent developments have focused on novel matrices and combining MALDI-MS with pre-treatment techniques to enhance its applicability for the analysis of small molecules like chlorophenols in complex samples. bohrium.com

Systematic Mass Fragmentation Studies of Derivatized Chlorophenols

Understanding the mass fragmentation patterns of this compound and its derivatives is crucial for its confident identification by mass spectrometry, especially when dealing with complex matrices where isomers may be present.

Systematic studies on the mass fragmentation of derivatized chlorophenols, such as their trimethylsilyl (TMS) ethers, have been conducted to establish characteristic fragmentation pathways. nih.govresearchgate.net These studies involve analyzing a range of chlorophenol isomers and their derivatives by GC-MS and carefully examining the resulting mass spectra.

Key findings from such studies often include:

Molecular Ion Peak: The presence and intensity of the molecular ion peak ([M]+).

Characteristic Fragment Ions: Identification of fragment ions that are specific to the chlorophenol structure or the derivatizing group. For silylated chlorophenols, characteristic losses of methyl groups and the entire TMS group are observed. nih.govresearchgate.net

Isotopic Pattern: The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing ions (due to the presence of 35Cl and 37Cl isotopes), which is a powerful tool for confirming the presence of chlorine in a molecule. nih.govresearchgate.net

"Ring-Walk" Mechanism: Detailed studies have documented fragmentation processes such as the loss of HCl without decomposition of the benzene (B151609) ring, which can be attributed to specific intramolecular rearrangements. nih.govresearchgate.net

A comprehensive understanding of these fragmentation patterns allows for the development of highly specific and sensitive detection methods, such as multiple reaction monitoring (MRM) in GC-MS/MS, where specific fragmentation transitions are monitored to quantify the target analyte with high selectivity. nih.govresearchgate.net

Analysis of Isotopic Patterns (e.g., ³⁵Cl and ³⁷Cl) for Enhanced Specificity

The presence of a chlorine atom in the this compound molecule provides a distinct isotopic signature that is invaluable for its identification and confirmation, particularly in mass spectrometry (MS). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This natural distribution creates a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion.

When a molecule containing one chlorine atom, such as this compound, is analyzed by MS, the molecular ion peak (M) will be accompanied by another peak at two mass units higher (M+2). The intensity ratio of the M to M+2 peak is approximately 3:1. This signature is a powerful tool for distinguishing chlorinated compounds from non-chlorinated molecules with the same nominal mass. For complex matrices, monitoring this isotopic pattern significantly enhances the specificity of the analysis, reducing the likelihood of false positives. nih.gov Advanced analytical approaches can involve simultaneously monitoring the fragmentation patterns of fragment ions containing ³⁵Cl and ³⁷Cl, both as precursor and product ions, which provides remarkable specificity and sensitivity. nih.gov

Table 1: Isotopic Data for Chlorine

scienceIsotopescatter_plotNatural Abundance (%)confirmation_numberRelative Intensity (M peak)confirmation_numberRelative Intensity (M+2 peak)
³⁵Cl~75.77%100-
³⁷Cl~24.23%-~32

Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound by probing its electronic and vibrational properties.

UV-Vis Spectroscopy for Electronic Absorption Properties

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands from the benzyl (B1604629) CH₂ group, expected just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the phenolic C-O bond, usually found in the 1200-1260 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond vibration, which typically appears in the fingerprint region between 600-800 cm⁻¹.

Analysis of a structurally similar compound, 2-benzyl-4-chlorophenol, confirms these assignments, providing a reliable reference for interpreting the spectrum of the 3-chloro isomer. nist.gov In-situ FTIR analysis has been used to study the adsorption of chlorophenols on catalyst surfaces, identifying the formation of chlorophenolate or chlorophenoxy radical intermediates. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

vibrationVibrational ModewavesExpected Wavenumber (cm⁻¹)notesFunctional Group
O-H Stretch3200 - 3600 (Broad)Phenolic Hydroxyl
Aromatic C-H Stretch3000 - 3100Aromatic Ring
Aliphatic C-H Stretch2850 - 2960Benzyl CH₂
Aromatic C=C Stretch1450 - 1600Aromatic Ring
C-O Stretch1200 - 1260Phenol (B47542)
C-Cl Stretch600 - 800Aryl Chloride

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful techniques for determining the elemental composition of a sample, rather than its molecular structure. researchgate.net To analyze a sample for its chlorine content originating from this compound, the compound would first need to undergo a digestion process, typically using strong acids, to break it down into its constituent atoms. thermofisher.com

Atomic Absorption Spectroscopy (AAS): This technique measures the absorption of light by free atoms in a gaseous state. researchgate.net A light source specific to the element of interest is used, and the amount of light absorbed is proportional to the concentration of that element. While highly sensitive for many metals, AAS is generally not the primary method for non-metals like chlorine.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): In ICP-OES, the digested sample is introduced into a high-temperature argon plasma (around 10,000 K), which excites the atoms and ions to higher energy levels. bioline.org.br As they relax to their ground state, they emit photons at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of each element in the sample. researchgate.netbioline.org.br ICP-OES offers the advantage of simultaneous multi-element analysis and can detect a wide range of elements, including chlorine. erpnext.com

Table 3: Comparison of AAS and ICP-OES for Elemental Analysis

fact_checkFeatureflareAtomic Absorption Spectroscopy (AAS)local_fire_departmentInductively Coupled Plasma-OES (ICP-OES)
PrincipleMeasures absorption of light by atomsMeasures emission of light from excited atoms/ions
Analysis TypeSequential (one element at a time)Simultaneous (multiple elements at once). erpnext.com
TemperatureLower (e.g., 2300-3100 K in flame)Higher (e.g., 6000-10,000 K in plasma). bioline.org.br
InterferencesFewer spectral interferences, more chemical interferencesMore spectral interferences, fewer chemical interferences
Applicability to ChlorineNot ideal; requires specialized techniquesApplicable for chlorine analysis

Derivatization Strategies for Improved Analytical Sensitivity and Selectivity

The analysis of polar compounds like phenols by gas chromatography (GC) can be challenging due to their low volatility and tendency to produce broad, tailing peaks. Derivatization is a chemical modification process used to convert the analyte into a form that is more suitable for analysis, thereby improving sensitivity, selectivity, and chromatographic performance. chromatographyonline.com

Silylation Techniques for GC and GC-MS Analysis of Phenolic Compounds

Silylation is the most common derivatization technique for phenolic compounds. nih.gov It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the compound while reducing its polarity, leading to sharper, more symmetrical peaks in GC analysis. chromatographyonline.comnih.gov

The reaction is typically carried out using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov The derivatization of chlorophenols with BSTFA in acetone (B3395972) can be completed quantitatively in under 15 seconds at room temperature. nih.govresearchgate.net The resulting silyl (B83357) ether derivative is then analyzed by GC or GC-MS. This derivatization not only improves chromatographic behavior but also produces characteristic mass fragments in MS, which can be used for structural confirmation and quantification. nih.govnih.govresearchgate.net

Table 4: Common Silylating Reagents for Phenolic Compounds

scienceReagent Nameshort_textAbbreviationdescriptionKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive and volatile byproducts; widely used for phenols. nih.govresearchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile silylating agent; excellent for GC-MS applications. nih.gov
N,N-dimethylformamide dimethyl acetalTMSDMCReacts instantaneously at room temperature with phenolic compounds. researchgate.net
Reactivity Studies of this compound with Silylating Agents

The phenolic hydroxyl group of this compound allows for derivatization with silylating agents to increase its volatility and thermal stability, making it more amenable to gas chromatography (GC) analysis. Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Commonly used silylating reagents for phenols include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). The reaction with BSTFA, for instance, is typically rapid and can be completed in seconds at room temperature, especially when acetone is used as a solvent to accelerate the reaction rate. nih.gov For a range of chlorophenols, derivatization with BSTFA has been shown to be effective for subsequent GC-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net

The general reaction for the silylation of this compound with BSTFA can be represented as follows:

C₁₃H₁₁ClO + C₈H₁₈F₃NOSi₂ → C₁₆H₂₀ClOSi + C₂H₆F₃NOSi

Studies on various phenolic compounds, including chlorophenols, have demonstrated that the stability of the resulting TMS derivatives can be a concern. However, the hydrolysis of excess silylating reagent with a small amount of water, followed by dehydration, can ensure the long-term stability of the derivatized sample. nih.gov The derivatization of chlorophenols with TMSDMC is noted for its instantaneous reaction at room temperature without the need for further sample processing before GC-MS analysis. researchgate.net

Silylating AgentTypical Reaction ConditionsAnalytical TechniqueKey Findings
BSTFARoom temperature, 15 seconds in acetoneGC-MSRapid and quantitative derivatization. nih.gov
MSTFA60-90°C, 60-120 minutesGC-MSEffective for a wide range of nitrophenols, applicable to chlorophenols. nih.gov
TMSDMCRoom temperature, instantaneousGC-MSNo further sample processing needed. researchgate.net

Pre-Column Derivatization for Enhanced HPLC-UV and HPLC-Fluorescence Detection

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. To enhance the sensitivity and selectivity of detection, especially for UV-Vis and fluorescence detectors, pre-column derivatization is often employed. This involves reacting the analyte with a labeling reagent that introduces a chromophore or fluorophore into the molecule.

A variety of labeling reagents have been developed for the derivatization of phenols, which would be applicable to this compound.

Fluorescent Labeling Reagents: These reagents react with the phenolic hydroxyl group to form highly fluorescent derivatives, allowing for ultra-trace level detection.

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl): This reagent reacts with phenols at 60°C for 30 minutes to produce stable derivatives with high fluorescence intensity. nih.gov For a range of chlorophenols, detection limits in the low micromolar to picomolar range have been achieved. nih.gov

3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl): This reagent allows for rapid derivatization of chlorophenols at room temperature in just 3 minutes. scirp.orgsadil.ws The resulting derivatives are highly fluorescent and can be detected at very low concentrations. scirp.orgsadil.ws

2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde: This fluorogenic labeling reagent reacts with chlorophenols at 110°C for 50 minutes to form fluorescent ethers detectable with high sensitivity. scribd.com

Chromophoric Labeling Reagents: These reagents introduce a strong UV-absorbing group into the analyte molecule, enhancing its detectability by HPLC-UV.

4-Nitrobenzoyl chloride: This reagent reacts with phenols in a borate (B1201080) buffer at 50°C for 1 minute to form stable derivatives with strong UV absorbance. scirp.org This method has been successfully applied to the simultaneous determination of various phenols and chlorophenols. scirp.org

1-Fluoro-2,4-dinitrobenzene (FDNB): FDNB is a well-known pre-column UV derivatizing reagent that reacts with phenols under mild conditions (ambient temperature or 40°C) to form ethers that can be detected at 292 nm. nkust.edu.twresearchgate.net

Labeling ReagentDerivatization ConditionsDetection MethodReported Detection Limits for Chlorophenols
DIB-Cl60°C, 30 minHPLC-Fluorescence0.024–0.08 µM nih.gov
DMEQ-COClRoom temperature, 3 min, pH 9.0HPLC-Fluorescence0.001–0.008 mg/L sadil.ws
4-Nitrobenzoyl chloride50°C, 1 min, pH 8.5HPLC-UV0.006–0.05 mg/L scirp.org
FDNBAmbient temperature or 40°C, 2 minHPLC-UVNot specified

Advanced Sample Preparation Techniques for Environmental and Complex Matrices

The analysis of this compound in environmental samples such as water, soil, or sediment often requires an extraction and pre-concentration step to isolate the analyte from the complex matrix and enhance its concentration to detectable levels.

Ultrasound-assisted extraction (UAE) is a green and efficient technique that utilizes the energy of ultrasonic waves to enhance the mass transfer of analytes from a solid or liquid matrix into a solvent. The process of acoustic cavitation, the formation and collapse of microbubbles, facilitates the disruption of cell walls and improves solvent penetration, leading to higher extraction yields in shorter times compared to conventional methods. researchgate.netnih.gov

A study on the determination of various pharmaceuticals and personal care products, including the structurally similar isomer 2-benzyl-4-chlorophenol, in river sediment optimized UAE conditions. nih.gov The optimized parameters included the extraction solvent, extraction time, sample amount, temperature, pH, and salt addition. For 100 mg of sediment, the optimal extraction was achieved using 7 mL of deionized water at pH 3 with 1% methanol, at room temperature for 1 minute with an ultrasound amplitude of 70%. nih.gov These conditions would likely be a good starting point for the extraction of this compound from similar matrices.

ParameterOptimized Condition for a Related IsomerRationale
Extraction SolventDeionized water (pH 3) + 1% MethanolEnhances solubility of acidic and polar compounds. nih.gov
Extraction Time1 minuteRapid extraction due to the efficiency of ultrasound. nih.gov
TemperatureRoom temperatureAvoids degradation of thermally labile compounds. nih.gov
pH3Improves the extraction of acidic analytes like phenols by keeping them in their neutral form. nih.gov

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph or an HPLC interface for desorption and analysis.

For the analysis of chlorophenols in water, various SPME fiber coatings have been investigated, including monolithic fibers prepared by copolymerization of vinylimidazole and ethylene (B1197577) dimethacrylate. nih.gov The extraction efficiency is influenced by parameters such as desorption solvent, extraction and desorption time, sample pH, and ionic strength. nih.gov The addition of salt to aqueous samples can enhance the extraction of chlorophenols by increasing the ionic strength and "salting out" the organic analytes. mdpi.com

In the method developed for 2-benzyl-4-chlorophenol, after UAE, the supernatant was subjected to SPME. nih.gov The extracted analytes were then derivatized on the fiber in headspace mode with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (a silylating agent) before GC-MS analysis. nih.gov This combination of UAE and SPME provides a robust, simple, and environmentally friendly method for the analysis of trace organic pollutants in complex samples. nih.gov

SPME ParameterTypical Conditions for ChlorophenolsRationale
Fiber CoatingPolyacrylate, PDMS/DVB, Monolithic fibersThe choice of fiber depends on the polarity of the analyte. nih.govresearchgate.net
Extraction ModeDirect immersion or HeadspaceHeadspace is suitable for volatile and semi-volatile compounds. nih.gov
DerivatizationOn-fiber or post-desorptionOn-fiber derivatization can improve analyte stability and chromatography. nih.gov
DesorptionThermal desorption in GC injectorEfficient transfer of analytes to the analytical column. nih.gov

Environmental Chemistry and Degradation Pathways of 2 Benzyl 3 Chlorophenol

Biodegradation and Microbial Transformation Studies

The biodegradation of chlorophenols, a class of compounds to which 2-benzyl-3-chlorophenol belongs, is a key area of environmental research. While specific studies on this compound are limited, research on related chlorophenolic structures provides a foundational understanding of the potential microbial degradation pathways. These compounds are generally considered to be poorly biodegradable, often persisting in soil and water. taltech.ee

Investigation of Microbial Consortia (e.g., Pseudomonas spp.) for Degradation Capacity

Microbial consortia, particularly those containing Pseudomonas species, have demonstrated a notable capacity for degrading various chlorophenols. gnedenko.netnih.govresearchgate.net These bacteria are known for their metabolic versatility and ability to utilize complex aromatic compounds as carbon and energy sources. gnedenko.netmdpi.com For instance, a Pseudomonas pickettii strain has been shown to degrade 2-chlorophenol (B165306), 3-chlorophenol (B135607), and 4-chlorophenol. nih.gov The degradation of chlorophenols by Pseudomonas often involves the initial hydroxylation of the aromatic ring, a critical step catalyzed by mono- or dioxygenase enzymes. gnedenko.netwur.nl This is followed by ring cleavage and further metabolism. wur.nl While direct evidence for the degradation of this compound by Pseudomonas spp. is not extensively documented, the known capabilities of this genus in degrading structurally similar compounds suggest their potential role in its bioremediation. gnedenko.netnih.gov The presence of both a benzyl (B1604629) group and a chlorine atom on the phenol (B47542) ring of this compound may influence the metabolic pathway and degradation efficiency.

Mechanisms of Benzyl-Chlorophenol Bond Cleavage in Biological Systems

The biological cleavage of bonds in halogenated aromatic compounds is a complex process. In aerobic degradation, the initial attack is often oxidative, catalyzed by dioxygenase or monooxygenase enzymes, leading to the formation of chlorocatechols. wur.nl This is then followed by the cleavage of the aromatic ring. wur.nlliverpool.ac.uk Reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom, is another important mechanism, particularly under anaerobic conditions. wur.nl

For a compound like this compound, the cleavage of the C-Cl bond is a critical step for detoxification. In some bacterial systems, this can occur after the cleavage of the aromatic ring. wur.nl Alternatively, the chlorine atom can be removed at an earlier stage through oxidative, hydrolytic, or reductive dehalogenation. wur.nl The bulky benzyl group at the ortho-position to the hydroxyl group might sterically hinder enzymatic attack, potentially affecting the rate and mechanism of degradation. The cleavage of the benzyl group itself could also be a key metabolic step.

Assessment of Biodegradation Kinetics in Simulated Environmental Compartments (e.g., River Water, Activated Sludge)

Studies on the biodegradation of the related compound, o-benzyl-p-chlorophenol (chlorophene), in simulated environmental compartments have provided insights into its persistence. In one study, chlorophene added to river water at a concentration of 0.1 mg/L was degraded within 6 days. taltech.ee In sewage, concentrations of 0.5 and 1.0 mg/L were degraded within one day. taltech.ee These findings suggest that under the right conditions with acclimated microbial populations, biodegradation can occur. taltech.ee

The kinetics of chlorophenol biodegradation can be influenced by several factors, including the initial substrate concentration, biomass concentration, and the presence of other organic compounds. deswater.comsci-hub.se For instance, the biodegradation of 2,4,6-trichlorophenol (B30397) has been shown to follow zero-order kinetics, with the specific degradation rate being dependent on the initial biomass concentration. sci-hub.se In sequencing batch reactors, acclimated activated sludge has been successfully used to biodegrade 3-chlorophenol. nih.gov However, high concentrations of some chlorophenols can be inhibitory to microbial activity. deswater.com The presence of a complex mixture of pollutants can also affect the degradation rates, with some compounds being preferentially degraded over others. core.ac.uk

Environmental CompartmentTest CompoundInitial ConcentrationDegradation Time
River Watero-benzyl-p-chlorophenol0.1 mg/L6 days
Sewageo-benzyl-p-chlorophenol0.5 - 1.0 mg/L1 day
Activated Sludge (Batch)Phenol15.5 - 97.6 mg/L< 10 hours
Activated Sludge (Batch)2-Chlorophenol16.8 - 96.9 mg/L< 12 days
Activated Sludge (SBR)3-ChlorophenolIncreasingHigh removal efficiency

This table presents a summary of biodegradation data for related phenolic compounds in different simulated environments.

Advanced Oxidation Processes (AOPs) for Environmental Attenuation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. dntb.gov.uaepa.govbibliotekanauki.pl These processes are considered effective for the treatment of water contaminated with chlorophenols. taltech.eedntb.gov.ua

Application of UV/H₂O₂ and Fenton Reactions for Hydroxyl Radical Generation

The UV/H₂O₂ process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to produce hydroxyl radicals. jasetj.comnih.gov This method has been shown to be effective in degrading a wide range of organic contaminants, including chlorophenols. epa.govbibliotekanauki.pl The efficiency of the UV/H₂O₂ process is influenced by factors such as the initial concentration of the pollutant, the dosage of H₂O₂, pH, and UV intensity. epa.gov

The Fenton reaction utilizes a mixture of hydrogen peroxide and a ferrous iron catalyst (Fe²⁺) to generate hydroxyl radicals. mdpi.comresearchgate.net The photo-Fenton process, which combines the Fenton reaction with UV light, can enhance the degradation rate. ub.edu These Fenton-based systems have demonstrated high efficiency in the degradation and mineralization of various organic pollutants. researchgate.netmdpi.com For chlorophenols, the Fenton process has been shown to be a viable treatment option. dntb.gov.uabibliotekanauki.pl

AOP MethodPrincipleKey Reactants
UV/H₂O₂Photolysis of hydrogen peroxide to form hydroxyl radicals.UV light, Hydrogen Peroxide (H₂O₂)
Fenton ReactionCatalytic decomposition of hydrogen peroxide by ferrous ions to form hydroxyl radicals.Ferrous Iron (Fe²⁺), Hydrogen Peroxide (H₂O₂)
Photo-FentonCombination of Fenton's reagent with UV light to enhance hydroxyl radical production.Ferrous Iron (Fe²⁺), Hydrogen Peroxide (H₂O₂), UV light

This table outlines the principles and key reactants of common Advanced Oxidation Processes.

Sonochemical Degradation Mechanisms and Efficiency Studies

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.govnih.gov This collapse creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of volatile compounds within the bubble and the formation of hydroxyl radicals from the dissociation of water molecules at the bubble-liquid interface. taltech.eenih.gov

The degradation of chlorophenols by sonolysis has been shown to follow first-order kinetics. nih.gov The primary degradation mechanism is believed to be the reaction with hydroxyl radicals, although a smaller contribution from thermal reactions may also occur. nih.gov The efficiency of sonochemical degradation can be influenced by factors such as the ultrasonic frequency, power intensity, initial pollutant concentration, and the presence of dissolved gases. nih.gov Studies have shown that the degradation rates of chlorophenols can be enhanced by the addition of Fenton-like reagents, indicating a synergistic effect. mdpi.com The degradation of 4-chlorophenol, for example, has been studied using sonochemical methods. taltech.ee

Coupling AOPs with Multi-Way Calibration Strategies for Degradation Monitoring

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic compounds like this compound. These processes typically involve the generation of highly reactive hydroxyl radicals (HO•) that can non-selectively oxidize a wide range of pollutants. researchgate.net Common AOPs include Fenton (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), and UV/H₂O₂ systems. researchgate.netscispace.com The degradation of chlorophenols, in general, has been successfully achieved using these methods. scispace.comcuni.cz

To effectively monitor the degradation process of this compound and identify potential intermediate products, multi-way calibration strategies can be coupled with analytical techniques. researchgate.net Methods like Parallel Factor Analysis (PARAFAC) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are powerful chemometric tools that can deconvolute complex data from spectroscopic or chromatographic instruments. researchgate.net This allows for the simultaneous quantification of the parent compound and its degradation products, providing a comprehensive understanding of the degradation kinetics and pathways. researchgate.net

For instance, in the degradation of similar chlorophenolic compounds, researchers have utilized these advanced analytical approaches to track the concentration profiles of the target analyte and identify transient intermediates formed during the AOP treatment. researchgate.net This combined approach offers a robust framework for assessing the efficacy of AOPs in the remediation of water contaminated with this compound.

Adsorption and Sequestration Mechanisms in Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its interaction with solid matrices such as soil, sediment, and suspended particles. Adsorption is a key process governing its distribution and persistence.

Activated carbon (AC) and biochar are widely recognized as effective adsorbents for a variety of organic pollutants due to their high surface area and porous structure. diva-portal.orgbohrium.com Studies have shown that activated carbon is generally a more efficient adsorbent than biochar for organic compounds. diva-portal.org The adsorption capacity is influenced by the physicochemical properties of both the adsorbent and the adsorbate. For phenolic compounds, the adsorption process is often enhanced by the porous structure of activated carbon. researchgate.net

The effectiveness of both activated carbon and biochar in removing chlorophenols from aqueous solutions has been documented. bohrium.comresearchgate.net While specific studies on this compound are limited, the general principles of phenol and chlorophenol adsorption suggest that both AC and biochar would be viable options for its removal from contaminated water. researchgate.net The presence of dissolved organic matter, such as fulvic acid, can decrease the adsorption efficiency by competing for adsorption sites or forming complexes with the contaminant. diva-portal.org

Table 1: Comparison of Adsorbent Properties

Adsorbent Source Material Key Properties General Efficacy for Organic Pollutants
Activated Carbon Various carbonaceous materials High surface area, well-developed microporosity. diva-portal.org Generally more efficient than biochar. diva-portal.org
Biochar Biomass pyrolyzed in low oxygen conditions. diva-portal.org Variable surface area and porosity depending on feedstock and production conditions. bohrium.com Effective, but often less so than activated carbon per unit mass. diva-portal.org

To quantify the adsorption capacity of materials like activated carbon and biochar for this compound, batch equilibrium studies are conducted. These experiments involve mixing solutions of the compound at various concentrations with a known amount of the adsorbent until equilibrium is reached. The data obtained are then fitted to adsorption isotherm models to describe the relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the solid phase.

The Freundlich isotherm is an empirical model that is often used to describe adsorption on heterogeneous surfaces. researchgate.netrasayanjournal.co.in The equation is given by:

log qe = log Kf + (1/n) log Ce

where:

qe is the amount of solute adsorbed per unit weight of adsorbent at equilibrium.

Ce is the equilibrium concentration of the solute in the solution.

Kf and n are Freundlich constants related to the adsorption capacity and intensity, respectively. rasayanjournal.co.in

Table 2: Common Adsorption Isotherm Models

Isotherm Model Key Features Applicability
Freundlich Empirical equation, describes adsorption on heterogeneous surfaces. rasayanjournal.co.in Widely used for organic and inorganic pollutants on various adsorbents. researchgate.netscirp.org
Langmuir Assumes monolayer adsorption onto a homogeneous surface. researchgate.netiosrjournals.org Often used for chemisorption and high-affinity adsorption.
Temkin Considers the effect of adsorbate-adsorbate interactions on adsorption. rasayanjournal.co.in Applicable to systems where the heat of adsorption decreases linearly with coverage.
Dubinin-Radushkevich (D-R) Used to distinguish between physical and chemical adsorption. rasayanjournal.co.inscirp.org Helps in determining the mean free energy of adsorption.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. openchemicalengineeringjournal.commdpi.com This "lock-and-key" mechanism provides high selectivity, making MIPs promising for the selective removal of specific pollutants from complex environmental matrices. mdpi.comnih.gov The synthesis involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound). openchemicalengineeringjournal.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target molecule.

The application of MIPs for the removal of various phenolic compounds, such as 2,4,6-trichlorophenol and 2-phenylphenol, has been successfully demonstrated. openchemicalengineeringjournal.comd-nb.info These studies have shown that MIPs can exhibit high binding efficiency and selectivity for their target templates compared to structurally similar compounds. d-nb.info The efficiency of MIPs can be evaluated through batch binding assays, and parameters such as pH, dosage, and contact time can be optimized to enhance adsorption. openchemicalengineeringjournal.comd-nb.info Although specific research on MIPs for this compound is not widely published, the principles established for other chlorophenols suggest that this technology could be tailored for its selective extraction from environmental samples. nih.govresearchgate.net

Environmental Fate and Persistence Studies

The environmental fate of this compound is determined by a combination of transport, transformation, and sequestration processes. Its persistence in different environmental compartments is a key factor in assessing its long-term ecological risk.

The long-term persistence of this compound in the environment is influenced by several factors, including its chemical properties, environmental conditions, and microbial activity. As a chlorinated aromatic compound, it is expected to be relatively resistant to degradation. industrialchemicals.gov.au

Key factors influencing its persistence include:

Biodegradation: The rate of microbial degradation is a primary determinant of its persistence. The presence of the chlorine atom and the benzyl group can make the aromatic ring more resistant to microbial attack. industrialchemicals.gov.au While some microorganisms can degrade chlorophenols, the process is often slow. epa.gov

Photodegradation: Sunlight can induce the degradation of organic compounds. Photolysis can lead to the cleavage of the carbon-chlorine bond or the oxidation of the aromatic ring. industrialchemicals.gov.au However, the extent of photodegradation depends on factors like water clarity and depth.

Adsorption to Sediments and Soils: Due to its moderate lipophilicity, indicated by its logP value, this compound has a tendency to adsorb to organic matter in soil and sediment. industrialchemicals.gov.au This sequestration can reduce its bioavailability for degradation and transport, leading to its accumulation and long-term persistence in these compartments. industrialchemicals.gov.au

Chemical Stability: The chemical structure of this compound imparts a degree of stability. It is not readily hydrolyzed under normal environmental pH conditions. industrialchemicals.gov.au

Volatility: The compound has low volatility, meaning it is less likely to be removed from water or soil through evaporation. industrialchemicals.gov.au

Studies on similar chlorophenols have shown that they can persist in the environment for extended periods, with detection in sediment cores dating back several decades. industrialchemicals.gov.au Given its chemical structure, this compound is also expected to exhibit significant persistence in the environment. industrialchemicals.gov.aufishersci.fi

Comparative Analysis of Persistence with Other Substituted Chlorophenols

The environmental persistence of this compound is a critical aspect of its environmental chemistry, and a comparative analysis with other substituted chlorophenols provides valuable insights into its potential for long-term environmental impact. While specific degradation studies on this compound are not extensively available in scientific literature, its persistence can be inferred from the behavior of its isomers and the established principles governing the degradation of chlorophenols.

The structure of this compound, featuring a bulky benzyl group and a chlorine atom in the meta position on the phenol ring, suggests a higher degree of persistence compared to simpler chlorophenols. Generally, the environmental persistence of chlorophenols increases with the number of chlorine atoms and is influenced by their position on the aromatic ring. researchgate.netacs.org The presence of a benzyl group, a bulky substituent, can further hinder microbial attack and enzymatic degradation, contributing to its longevity in the environment.

Studies on the closely related isomer, 2-benzyl-4-chlorophenol (B1669242) (o-benzyl-p-chlorophenol), indicate that it is slowly degraded by microorganisms. tandfonline.com For instance, research on the biodegradation of various phenolic derivatives by a mixture of immobilized fungal cells found that 2-benzyl-4-chlorophenol was degraded very slowly, with only about 30% removal over a 40-hour period. tandfonline.comwho.int This is in stark contrast to simpler chlorophenols like 2,4-dichlorophenol, which was utilized very rapidly within 16 hours under the same conditions. tandfonline.comwho.int

Further research on the biodegradation of o-benzyl-p-chlorophenol (2-benzyl-4-chlorophenol) in various environmental matrices has shown that its degradation rate is highly dependent on the microbial community and acclimation. In unacclimated river water, low concentrations (0.1 mg/L) of o-benzyl-p-chlorophenol were degraded within 6 days. tcichemicals.com In sewage, higher concentrations (0.5 and 1.0 mg/L) were degraded within 1 day, and acclimated activated sludge was able to achieve 80% biodegradation of a 1.0 mg/L concentration in 8 hours and complete removal in 24 hours. tcichemicals.com

The position of the chlorine atom is a significant determinant of a chlorophenol's resistance to degradation. Chlorophenols with chlorine atoms in the meta position, such as in this compound, are known to be more recalcitrant to microbial degradation compared to those with ortho or para substitution. gov.bc.ca This is because the meta position is less susceptible to electrophilic attack by microbial enzymes.

The following interactive data tables provide a comparative overview of the biodegradation of various substituted chlorophenols, which helps to contextualize the expected persistence of this compound.

Table 1: Comparative Biodegradation of Phenolic Derivatives

This table illustrates the varying rates of degradation among different phenolic compounds, highlighting the slow degradation of the benzylated chlorophenol. tandfonline.comwho.int

CompoundDegradation Time (hours)Percent Degraded
Phenol16Very Fast
Bisphenol A (BPA)16Very Fast
2,4-Dichlorophenol (2,4-DCP)16Very Fast
2-Chlorophenol (2-CP)4044% - 72%
3-Chlorophenol (3-CP)4044% - 72%
4-Chlorophenol (4-CP)4044% - 72%
3-Methoxyphenol (3-MP)4044% - 72%
2-Benzyl-4-chlorophenol (ChP)40~30%
4-n-Nonylphenol (NP)40~30%
4-Chloro-3,5-dimethylphenol (Chloroxylenol - ChX)40Unchanged

Table 2: Biodegradation of o-Benzyl-p-chlorophenol in Different Environmental Media

This table provides specific data on the degradation of the isomer 2-benzyl-4-chlorophenol under different conditions, demonstrating the influence of the environmental matrix on its persistence. tcichemicals.com

Environmental MediumConcentrationTime to Degrade
Unacclimated River Water0.1 mg/L6 days
Sewage0.5 mg/L1 day
Sewage1.0 mg/L1 day
Acclimated Activated Sludge1.0 mg/L8 hours (80%)
Acclimated Activated Sludge1.0 mg/L24 hours (100%)

Advanced Applications in Organic Synthesis and Material Science Research

2-Benzyl-3-chlorophenol as a Versatile Synthetic Building Block

The reactivity of this compound, stemming from its hydroxyl group, aromatic rings, and the carbon-chlorine bond, makes it a valuable starting material and intermediate in organic synthesis.

Substituted phenols are foundational precursors in the chemical industry for producing a wide array of complex organic compounds. Chlorophenols, in particular, serve as versatile intermediates in the synthesis of dyes and other chemicals. taltech.eegdut.edu.cn For instance, compounds like 2,4,6-trichlorophenol (B30397) are known intermediates for dye production. gdut.edu.cn The general class of phenols is crucial for manufacturing industrial polymers like phenol-formaldehyde resins, which have widespread applications in construction and adhesives. rsc.orgresearchgate.net The incorporation of a molecule like this compound into these processes allows for the synthesis of dyes and resins with modified properties attributable to the benzyl (B1604629) and chloro-substituents. The related isomer, 2-benzyl-4-chlorophenol (B1669242), is specifically noted for its use in the synthesis of dyes and pigments. chemicalbull.com

As a functionalized molecule, this compound is itself an important chemical intermediate. google.com 2-Alkyl-3-chlorophenols are recognized as intermediate products in the synthesis of materials for agricultural applications. google.com The chemical reactivity of the compound allows for its conversion into other valuable intermediates. For example, 2-chlorophenol (B165306) is a known precursor in the synthesis of various organic intermediates, which include molecules with pharmacological activity. sigmaaldrich.com The structural framework of this compound can be chemically altered through reactions targeting its functional groups to create a new slate of advanced intermediates for further synthetic applications.

The molecular structure of this compound serves as a robust scaffold for creating derivative compounds. Derivatization is a common strategy applied to phenolic compounds to enhance their properties or to facilitate their analysis. scirp.orgresearchgate.net The phenolic hydroxyl group can readily undergo reactions like etherification or esterification, while the two aromatic rings are sites for electrophilic substitution, allowing for the introduction of new functional groups. A study focused on the isomer 2-benzyl-4-chlorophenol involved the synthesis of a library of related compounds (congeners) to investigate structure-activity relationships, highlighting its utility as a scaffold for generating molecular diversity. nih.gov This approach of modifying a core structure is fundamental in fields like medicinal chemistry and materials science to fine-tune molecular properties.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

Reaction Type Reacting Site Potential Reagents Resulting Product Class
Etherification Phenolic Hydroxyl (-OH) Alkyl halides (e.g., methyl iodide), Epoxides Aryl ethers
Esterification Phenolic Hydroxyl (-OH) Acyl chlorides, Carboxylic anhydrides Aryl esters
Electrophilic Aromatic Substitution Aromatic Rings Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂) Nitrated/Halogenated derivatives

| Oxidation | Benzylic Methylene (B1212753) (-CH₂-) | Oxidizing agents (e.g., KMnO₄) | Benzophenone derivatives |

Exploration in the Development of Novel Functional Materials

The unique combination of a phenolic hydroxyl, a chlorine atom, and a benzyl group allows this compound to be investigated for use in creating specialized materials with tailored functionalities.

Substituted phenols are integral to the formulation of various specialty chemicals. The related compound, 2-benzyl-4-chlorophenol, is utilized as an antimicrobial agent in perfume and cosmetic compositions to prevent spoilage and inhibit the growth of gram-positive bacteria. taltech.eegoogle.comjustia.com This preservative function is a critical aspect of specialty chemical manufacturing. While the primary role in such formulations is not as a fragrance component itself, its inclusion ensures the stability and safety of the final product. google.comjustia.com Phenolic compounds are also used broadly in industry, including in the manufacture of plasticizers.

The structure of this compound is well-suited for incorporation into polymeric backbones, particularly in the area of phenolic and epoxy resins. Phenols are primary monomers for producing phenol-formaldehyde resins. rsc.org By using a substituted phenol (B47542) like this compound, the resulting polymer would feature pendant benzyl and chloro- groups, which can significantly alter the material's properties, such as thermal stability, flame retardancy, and chemical resistance, compared to standard phenolic resins. researchgate.net In the field of epoxy resins, chlorophenols can act as "activated phenols" that serve as curing agents or accelerators in the polymerization process. google.com Patents describe the production of phenolic resin oligomers from various functionalized phenols, which are then used as curing agents for epoxy resins, a role for which this compound could be investigated. google.com

Table 2: Potential Applications of Benzyl-chlorophenol Moieties in Functional Materials

Material Type Role of the Benzyl-chlorophenol Moiety Potential Modified Properties Relevant Field
Phenolic Resins Monomeric Unit Enhanced thermal stability, chemical resistance, flame retardancy Coatings, Adhesives, Composites
Epoxy Resins Curing Agent/Modifier Altered cure kinetics, improved final material properties Electronics, High-performance coatings
Antimicrobial Formulations Active Preservative Product stability, inhibition of bacterial growth Cosmetics, Disinfectants

| Specialty Polymers | Functional Monomer | Tailored solubility, specific analyte affinity | Separation Science, Sensor Technology |

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Benzyl-4-chlorophenol
2-Chlorophenol
2,4,6-Trichlorophenol
3-Chlorophenol (B135607)
3,5-Dichlorophenol
4-tert-Amylphenol
Benzaldehyde
Benzene (B151609)
Benzoic Acid
Benzyl Alcohol
Benzyl Chloride
Chlorobenzene
Dichloromethane (B109758)
N,N-dimethylformamide
Phenol
Propylene

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzyl-3-chlorophenol, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves Friedel-Crafts alkylation, where benzyl chloride reacts with 3-chlorophenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization includes controlling temperature (typically 80–120°C) and solvent selection (e.g., dichloromethane or toluene). Post-synthesis purification via column chromatography or recrystallization improves yield. Monitor reaction progress using TLC or HPLC .
  • Key Considerations : Catalytic efficiency, solvent polarity, and steric effects of substituents influence regioselectivity.

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for aromatic proton environments and substitution patterns.
  • FTIR : Identify characteristic O–H (phenolic) and C–Cl stretches.
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS or GC-MS).
    Cross-reference with computational data (e.g., InChIKey: VIIPWHMLMYZBFM-UHFFFAOYSA-N) .

Q. What are the acute toxicity profiles of this compound, and how should handling protocols be designed?

  • Methodological Answer : Toxicity data from structurally similar chlorophenols (e.g., 3-chlorophenol) suggest oral LD₅₀ values >300 mg/kg in rodents. Implement OSHA-compliant protocols:

  • Use PPE (gloves, lab coats, goggles).
  • Avoid inhalation/ingestion; store separately from foodstuffs.
  • Emergency measures: Absorb spills with inert materials (e.g., diatomaceous earth) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can molecularly imprinted polymers (MIPs) be designed to selectively adsorb this compound in environmental samples?

  • Methodological Answer :

  • Template Selection : Use this compound as the template molecule.
  • Monomer/Crosslinker : Methacrylic acid (functional monomer) and ethylene glycol dimethacrylate (crosslinker) enhance selectivity.
  • Characterization : Validate binding efficiency via Langmuir isotherm models (max adsorption capacity ~45 mg/g) and pseudo-second-order kinetics. Optimize pH (~6–8) to balance hydrogen bonding and hydrophobic interactions .

Q. How should researchers address contradictions in toxicity data across chlorophenol derivatives?

  • Methodological Answer :

  • Systematic Review : Follow ATSDR’s literature screening framework (title/abstract → full-text review) to filter studies by relevance and quality .
  • Meta-Analysis : Normalize data using metrics like NOAEL/LOAEL and adjust for variables (e.g., exposure duration, species-specific metabolism).
  • Mechanistic Studies : Compare electrophilicity (via DFT calculations) and metabolite profiles (e.g., quinone intermediates) to explain differential toxicity .

Q. What strategies mitigate environmental persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for cleavage of the benzyl-chlorophenol bond under aerobic conditions.
  • Advanced Oxidation : Test UV/H₂O₂ or Fenton reactions to degrade the compound via hydroxyl radical attack.
  • Adsorption : Evaluate activated carbon or biochar efficacy using batch equilibrium experiments (e.g., Freundlich isotherms) .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density and identify reactive sites (e.g., para to –OH group).
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways.
  • SAR Analysis : Compare with analogs (e.g., 2-chloro-3-phenylphenol) to derive substituent electronic parameters (Hammett σ values) .

Data Reporting and Validation

Q. What criteria ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Detailed Protocols : Specify catalyst loadings, solvent purity, and reaction times.
  • Analytical Validation : Report NMR chemical shifts (±0.01 ppm), MS resolution, and HPLC retention times.
  • Environmental Controls : Document temperature, humidity, and light exposure during experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.